

An In-depth Technical Guide to α -Bromo-3-chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Chloro-2-fluorobenzyl bromide*

Cat. No.: B133168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Bromo-3-chloro-2-fluorotoluene, systematically known as 1-(bromomethyl)-3-chloro-2-fluorobenzene, is a halogenated aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring a reactive benzylic bromide, a chloro, and a fluoro substituent on the benzene ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.^[1] The benzylic bromide moiety is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.^[2]

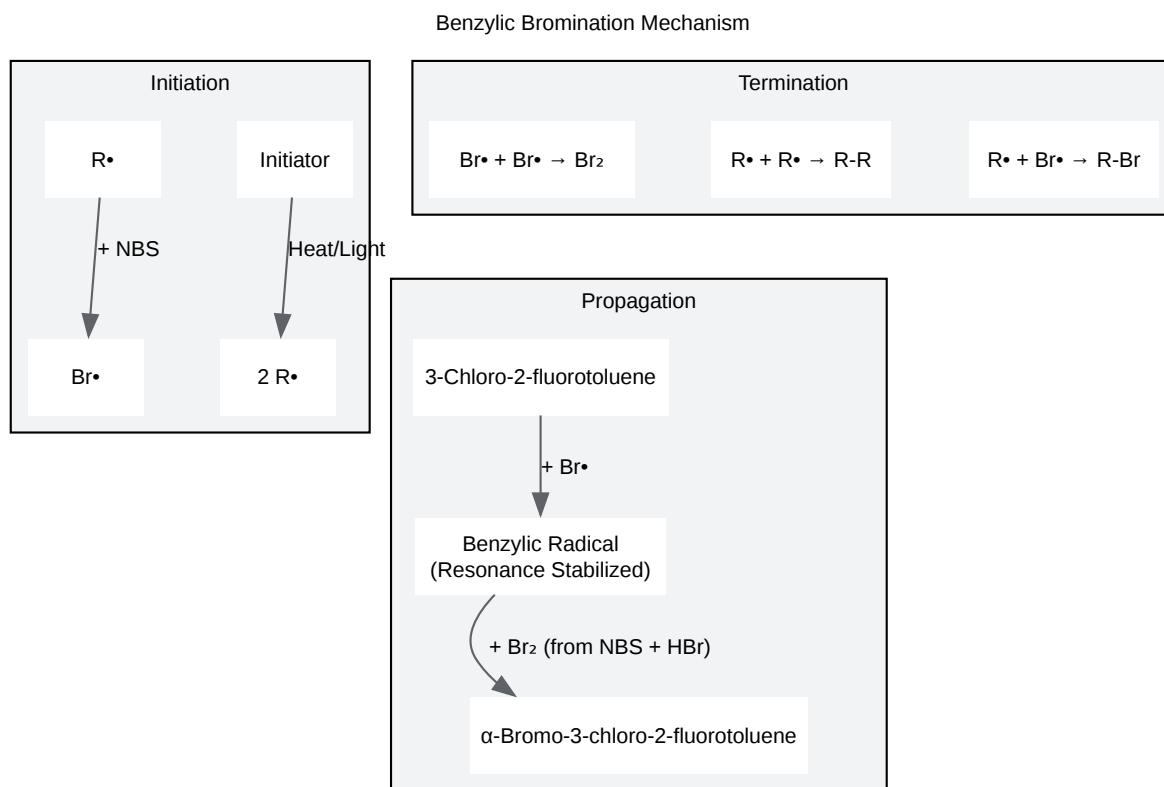
Chemical Structure and Properties

The chemical structure of α -bromo-3-chloro-2-fluorotoluene is characterized by a toluene molecule where one of the methyl hydrogens is substituted by a bromine atom, and the aromatic ring is substituted with a chlorine atom at position 3 and a fluorine atom at position 2.

Table 1: Chemical Identifiers

Identifier	Value
Systematic IUPAC Name	1-(bromomethyl)-3-chloro-2-fluorobenzene
CAS Number	85070-47-9
Molecular Formula	C ₇ H ₅ BrClF
Synonyms	3-Chloro-2-fluorobenzyl bromide

Table 2: Physicochemical Properties


Property	Value	Reference
Molecular Weight	223.47 g/mol	[1]
Appearance	Colorless to pale yellow liquid or low-melting solid	[1]
Boiling Point	126 °C	[1]
Density (predicted)	1.654 ± 0.06 g/cm ³	[1]
Refractive Index (predicted)	1.569	[1]

Synthesis

The most common and efficient method for the synthesis of α -bromo-3-chloro-2-fluorotoluene is the free-radical bromination of the benzylic methyl group of 3-chloro-2-fluorotoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photolytic conditions.

The reaction proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[3]

Reaction Mechanism: Free-Radical Benzylic Bromination

[Click to download full resolution via product page](#)

Caption: Free-radical mechanism for benzylic bromination.

Experimental Protocol: Synthesis of α -Bromo-3-chloro-2-fluorotoluene

This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes.[\[4\]](#)[\[5\]](#)

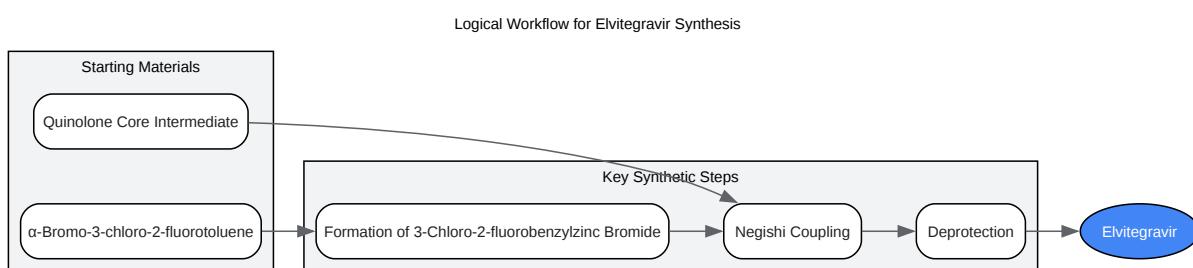
Materials and Reagents:

- 3-Chloro-2-fluorotoluene
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4) or another suitable inert solvent
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-chloro-2-fluorotoluene (1.0 equivalent) in carbon tetrachloride.
- **Reagent Addition:** To the solution, add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 77°C for CCl_4) under a nitrogen atmosphere. The reaction can be initiated and maintained using a heat lamp or an oil bath.
- **Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
- **Purification:**
 - Filter the reaction mixture to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.
 - Combine the filtrate and washings and transfer to a separatory funnel.


- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation to yield pure α -bromo-3-chloro-2-fluorotoluene.

Applications in Drug Development

α -Bromo-3-chloro-2-fluorotoluene is a crucial building block in the synthesis of the antiretroviral drug elvitegravir.^[1] Elvitegravir is an HIV-1 integrase strand transfer inhibitor, which prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.^[6]

The synthesis of elvitegravir involves a Negishi coupling reaction where the 3-chloro-2-fluorobenzyl moiety from a zinc derivative of α -bromo-3-chloro-2-fluorotoluene is coupled to a quinolone core.^[7]

Logical Workflow: Synthesis of Elvitegravir

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. fluorobenzene.ltd [fluorobenzene.ltd]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to α -Bromo-3-chloro-2-fluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133168#alpha-bromo-3-chloro-2-fluorotoluene-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com